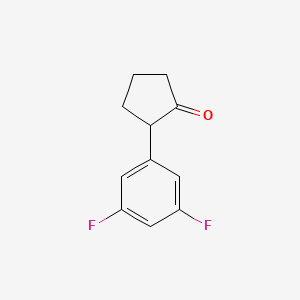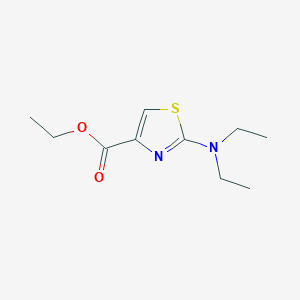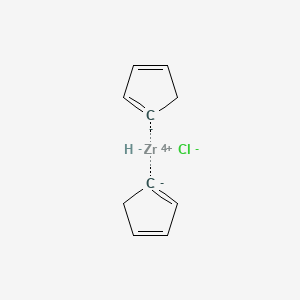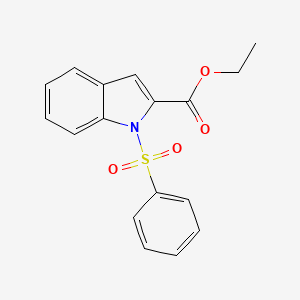
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring, along with an ethyl ester functional group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The indole ring structure allows for interactions with various biological macromolecules, contributing to its diverse biological effects .
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid ethyl ester
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid methyl ester
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid propyl ester
Comparison: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl or propyl counterparts. The position of the phenylsulfonyl group on the indole ring also plays a crucial role in determining the compound’s chemical and biological properties .
Properties
Molecular Formula |
C17H15NO4S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 1-(benzenesulfonyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-2-22-17(19)16-12-13-8-6-7-11-15(13)18(16)23(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |
InChI Key |
GOOXLJLBPRDYSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
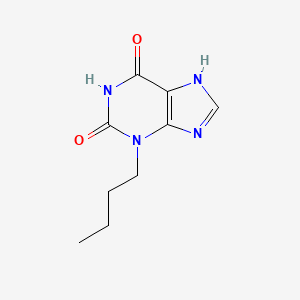
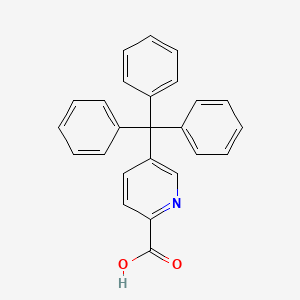
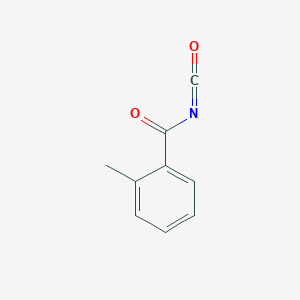
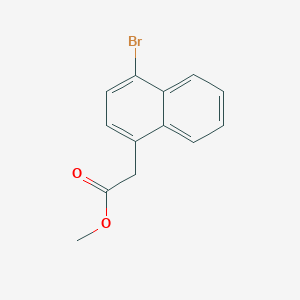

![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)
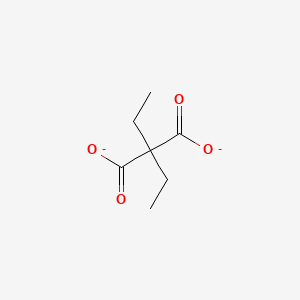
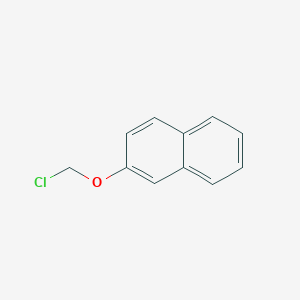
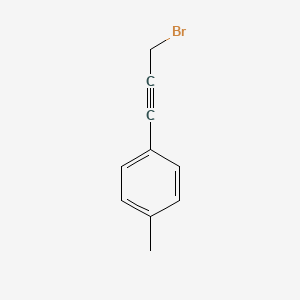
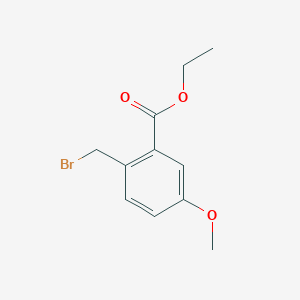
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)
